![molecular formula C21H16ClN3O2 B2436225 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-56-9](/img/structure/B2436225.png)
3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
The compound is a derivative of pyrazolo[1,5-c][1,3]oxazin, which is a type of nitrogen-containing heterocycle . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a pyrazolo and an oxazin ring. The presence of these rings and the chlorine atom could potentially influence its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activities .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer therapy, selectively targeting tumor cells. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as CDK2-targeting agents . Key findings include:
Metal-Organic Frameworks (MOFs)
The compound’s flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize metal(ii)-complexes. For example, ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) were hydrothermally synthesized and structurally characterized. These metal-organic frameworks (MOFs) have potential applications in catalysis, gas storage, and drug delivery .
Vectorial Functionalization
Researchers have explored the vectorial functionalization of pyrazolo[3,4-c]pyridines. The synthesis involves nucleophilic attack on ester groups, leading to the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines. These compounds may find applications in medicinal chemistry and drug development .
properties
IUPAC Name |
3-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-4-5-20-17(11-15)19-12-18(14-2-1-3-16(26)10-14)24-25(19)21(27-20)13-6-8-23-9-7-13/h1-11,19,21,26H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFKUIUSYFCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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